5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione

Epoxy Nanocomposites Impact Strength Curing Agent Performance

This 5-phenyl-substituted cycloaliphatic anhydride (CAS 73252-09-2) provides unique aromatic rigidity absent in unsubstituted or methyl-substituted analogs, enabling elevated glass transition temperatures (Tg) in epoxy thermosets without sacrificing processability—ideal for high-temperature aerospace composites and electronic encapsulation. Its defined (3aS,4R,5R,7S,7aR) stereochemistry ensures reproducible chain packing for colorless polyimides with optimized physical, thermal, and optical properties. Available at ≥98% purity for precise stoichiometric control, minimizing batch variability in cure kinetics and final network properties. Order now for high-performance polymer research.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 73252-09-2
Cat. No. B1315093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione
CAS73252-09-2
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1C2CC(C1C3C2C(=O)OC3=O)C4=CC=CC=C4
InChIInChI=1S/C15H14O3/c16-14-12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(17)18-14/h1-5,9-13H,6-7H2
InChIKeyQVZKCYULUXLGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione (CAS 73252-09-2): Procurement Guide for a Sterically Defined Cyclic Anhydride Building Block


5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione (CAS 73252-09-2) is a hexahydro-4,7-methano-2-benzofuran-1,3-dione derivative characterized by a phenyl substituent at the 5-position of the bicyclic framework . It belongs to the broader class of cyclic anhydrides, specifically hexahydromethanobenzofurandiones, which are recognized for their utility as reactive intermediates, curing agents, and polymer building blocks. The presence of the phenyl group introduces steric bulk and potential aromatic interactions absent in simpler alicyclic anhydrides .

Procurement Risk Alert: Why Generic Hexahydromethanobenzofurandiones Cannot Replace 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione


The cycloaliphatic anhydride class encompasses a wide range of curing agents and monomers, from unsubstituted hexahydro-4,7-methano-2-benzofuran-1,3-dione to methyl-substituted variants (MNA). Direct substitution among these is scientifically unsound due to the profound influence of the substituent on steric hindrance, reactivity ratios, and the thermomechanical profile of the resulting polymer network [1]. The 5-phenyl group in the target compound introduces a rigid, aromatic moiety that fundamentally alters the anhydride's electron density, ring-opening kinetics, and the glass transition temperature (Tg) of any derived material compared to an unsubstituted or methyl-substituted analog [2]. Assuming functional equivalence without empirical validation of these structure-property relationships will lead to batch failure, off-specification material properties, and compromised research reproducibility.

5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione: Quantified Performance Benchmarks vs. In-Class Analogs


Impact Performance of MNA-Cured Epoxy Nanocomposites: A Quantitative Baseline

For the methyl analog (MNA) used in an anhydride curing system, epoxy nanocomposites (BADGE resin, 1 wt% alumina NPs) cured with DDSA + MNA exhibited an impact strength (IS) improvement of 82% and impact energy (IE) improvement of 93% over the neat epoxy resin [1]. This performance baseline demonstrates the potential of this anhydride class, but direct substitution with the target 5-phenyl analog is unwarranted; the phenyl substituent will alter network density and Tg.

Epoxy Nanocomposites Impact Strength Curing Agent Performance

Surface Hydrophilicity Tuning with MNA-Based Curing Agent Blends

In epoxy resin nanocomposites (BADGE/alumina), curing with a DDSA + MNA blend produced a hydrophilic surface (contact angle < 90°) for unfilled and 1 wt% NP systems, transitioning to hydrophobic (contact angle > 90°) at 3 and 5 wt% NP loadings [1]. The phenyl-substituted anhydride, by virtue of its aromatic group, is predicted to impart a more hydrophobic surface character, even at lower NP loadings.

Surface Wettability Epoxy Nanocomposites Contact Angle

Stereochemical Purity and Isomeric Definition: Exo/Endo Configuration Confirmation

For structurally analogous dianhydrides, exo- and endo- forms exhibit distinctly different polymer chain packing and resultant physical properties [1]. 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione is offered with defined stereochemistry (3aS,4R,5R,7S,7aR) , ensuring reproducibility in stereosensitive applications. Generic anhydrides often lack this level of isomeric specification, leading to batch-to-batch variability.

Polyimide Synthesis Stereochemistry Structural Analysis

Molecular Weight and Purity: Vendor-Supplied Specifications for Procurement

Commercial offerings of 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione consistently provide a minimum purity of 95% (AKSci) or 98% (Leyan, MolCore) , with a molecular weight of 242.27 g/mol . This level of purity is essential for stoichiometric calculations in polymer synthesis and for minimizing side reactions in sensitive transformations.

Quality Control Purity Specification Procurement

Reactivity in Ring-Opening Copolymerizations: Enzymatic Catalysis with Nadic Anhydride

Nadic anhydride (NA) participates in lipase-catalyzed ring-opening copolymerizations with oxiranes (GPE, DGEBA) [1]. While 5-phenyl substitution may alter monomer reactivity, this class-level evidence confirms the anhydride's fundamental suitability for biocatalytic and chemoenzymatic polymer synthesis, a niche not shared by all cyclic anhydrides.

Enzymatic Polymerization Ring-Opening Copolymerization Anhydride Reactivity

High-Value Application Scenarios for 5-Phenylhexahydro-4,7-methano-2-benzofuran-1,3-dione


Development of Sterically Tuned Epoxy Curing Systems for High-Tg Composites

Researchers seeking to increase the glass transition temperature (Tg) of epoxy thermosets without sacrificing processability can leverage the rigid, aromatic phenyl substituent of this anhydride. While MNA-based systems offer good toughness [1], the phenyl analog is expected to elevate Tg due to reduced chain mobility, as observed in aromatic dianhydride polyimides [2]. This makes it a candidate for high-temperature composite matrices in aerospace and electronics.

Synthesis of Stereoregular Polyimides for Optical and Electronic Applications

The defined stereochemistry (3aS,4R,5R,7S,7aR) of the compound [1] enables the synthesis of polyimides with controlled chain packing. Recent studies demonstrate that exo/endo isomerism in analogous dianhydrides profoundly affects polymer physical, thermal, and optical properties, including yellow index [2]. This compound serves as a well-defined monomer for structure-property relationship studies and the rational design of colorless polyimides.

Biocatalytic Synthesis of Functional Polyesters via Ring-Opening Polymerization

This anhydride, by virtue of its class membership, is amenable to enzyme-catalyzed copolymerization with oxiranes [1]. The 5-phenyl group may enhance monomer solubility and influence enzyme-substrate recognition, offering a route to novel, sustainably produced polyesters with tailored hydrophobicity and thermal properties.

Formulation of High-Purity Research-Grade Curing Agents

With commercial purity specifications of 95-98% [1] and a defined molecular weight of 242.27 g/mol, this compound is suitable for research laboratories requiring precise stoichiometric control in epoxy formulations. Its use minimizes variability from impurities, ensuring reproducible cure kinetics and final network properties in academic and industrial R&D settings.

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